molecular formula C23H14Cl2N2O3 B11137658 7-Chloro-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11137658
M. Wt: 437.3 g/mol
InChI Key: NDSZDQRMCRSCKX-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chromenopyrroledione derivative characterized by a fused tricyclic scaffold. Its structure includes a 7-chloro-substituted chromenone core, a 4-chlorophenyl group at position 1, and a 4-methylpyridin-2-yl moiety at position 2. The presence of electron-withdrawing chlorine atoms and the heteroaromatic pyridine ring may influence its electronic properties, solubility, and biological interactions .

Properties

Molecular Formula

C23H14Cl2N2O3

Molecular Weight

437.3 g/mol

IUPAC Name

7-chloro-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H14Cl2N2O3/c1-12-8-9-26-18(10-12)27-20(13-2-4-14(24)5-3-13)19-21(28)16-11-15(25)6-7-17(16)30-22(19)23(27)29/h2-11,20H,1H3

InChI Key

NDSZDQRMCRSCKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

Biological Activity

7-Chloro-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno-pyrrole core. Its unique structure allows for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article examines the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7-Chloro-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is C24H17ClN2O3C_{24}H_{17}ClN_2O_3, with a molecular weight of 416.9 g/mol. The compound features several functional groups that contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC24H17ClN2O3
Molecular Weight416.9 g/mol
IUPAC Name1-(4-chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
InChI KeySKVUNLOSHDBFSF-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions including condensation and cyclization. A common method includes the condensation of 4-chlorobenzaldehyde with 4-methyl-2-pyridinecarboxaldehyde in the presence of a catalyst to form an intermediate that undergoes cyclization with a chromone derivative under acidic or basic conditions. Optimization of reaction conditions is crucial for enhancing yield and purity.

The biological activity of 7-Chloro-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is believed to stem from its interaction with specific molecular targets:

Anticancer Properties:
Research indicates that the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. It has shown potential against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Antimicrobial Activity:
The compound has been studied for its antimicrobial and antifungal properties. Preliminary studies suggest it may disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the chromeno-pyrrole class:

  • Antitumor Activity:
    A study demonstrated that derivatives of pyrrole compounds could effectively inhibit growth factor receptors (EGFR and VEGFR2), suggesting potential for developing targeted cancer therapies .
  • Mechanistic Insights:
    Molecular docking studies revealed that certain substituted pyrroles interact with ATP-binding domains in growth factor receptors, indicating a mechanism for their anticancer activity .
  • Antioxidant Properties:
    Compounds with similar structures have been reported to exhibit antioxidant activity, which may contribute to their overall therapeutic potential .

Scientific Research Applications

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological exploration:

  • Anticancer Activity :
    • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action involves inducing apoptosis through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins.
    • Notable studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation, such as EGFR and VEGFR2 .
  • Enzyme Inhibition :
    • The compound has been shown to inhibit enzymes critical for tumor growth and survival. Its interaction with ATP-binding domains in growth factor receptors suggests potential use as a targeted therapy in oncology .
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through its ability to modulate oxidative stress pathways .

Synthesis Methodologies

Various synthetic routes have been proposed for the preparation of 7-Chloro-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:

  • Multi-Step Organic Reactions : These methods involve the sequential reaction of starting materials under controlled conditions to yield the desired compound. The complexity of the synthesis reflects the intricate structure of the compound.

Example Synthetic Route :

  • Formation of Chromeno-Pyrrole Core : Initial reactions focus on creating the chromeno-pyrrole backbone through cyclization processes.
  • Substitution Reactions : Subsequent steps involve introducing chlorophenyl and methyl-pyridine groups via electrophilic aromatic substitution or similar methodologies.

Case Study 1: Anticancer Efficacy

A notable case study involved testing various derivatives based on the core structure of 7-Chloro-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione against different cancer types. The results indicated varying levels of activity, highlighting the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Neuroprotective Mechanisms

Another study investigated the neuroprotective effects of this compound in cellular models of oxidative stress. Results suggested that it could reduce neuronal cell death by modulating key signaling pathways involved in oxidative damage .

Comparison with Similar Compounds

Chromenopyrrolediones share a common core structure but exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison of the target compound with structurally analogous derivatives from recent literature.

Structural Features
Compound Name Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 1: 4-chlorophenyl; 2: 4-methylpyridin-2-yl C₂₃H₁₄Cl₂N₂O₃ 461.28 (calculated)
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-... 1: 4-hydroxyphenyl; 2: phenethyl C₂₅H₁₈ClNO₄ 431.87
7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-... 1: 3-hydroxyphenyl; 2: furan-2-ylmethyl; 6: methyl C₂₃H₁₆ClNO₅ 421.83
7-Chloro-1-(4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-... 1: 4-hydroxyphenyl; 2: 2-(4-methoxyphenyl)ethyl C₂₆H₂₀ClNO₅ 461.90
7-Chloro-1-(4-fluorophenyl)-2-[2-(4-morpholinyl)ethyl]-... 1: 4-fluorophenyl; 2: 2-(4-morpholinyl)ethyl C₂₄H₂₁ClFN₂O₄ 477.89

Key Observations :

  • The target compound’s 4-chlorophenyl group enhances hydrophobicity compared to hydroxyl- or methoxy-substituted analogs (e.g., compounds in ).
Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) Solubility (Predicted)
Target Compound Not reported Not reported Moderate (chlorine and pyridine balance lipophilicity/polarity)
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-... >295 72 Low (hydroxyl group may enhance crystallinity)
7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-... 276–279 62 Moderate (furan and methyl groups reduce polarity)
7-Chloro-1-(4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-... Not reported Not reported Low (methoxy group increases lipophilicity)
7-Chloro-1-(4-fluorophenyl)-2-[2-(4-morpholinyl)ethyl]-... Not reported Not reported High (morpholine improves aqueous solubility)

Key Observations :

  • The target compound lacks hydroxyl or methoxy groups, likely reducing hydrogen-bonding capacity compared to analogs in . This may lower melting points and increase membrane permeability.
  • Morpholine-containing derivatives (e.g., ) exhibit superior solubility due to the polar tertiary amine, whereas furan- or phenethyl-substituted analogs () are more lipophilic.
Spectroscopic Characteristics
Compound Name IR (C=O stretches, cm⁻¹) ¹H NMR Key Signals (δ, ppm)
Target Compound ~1700 (chromenone C=O), ~1650 (pyrrole C=O) Pyridine protons: ~8.5–7.5; Chlorophenyl: ~7.2–7.4
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-... 1701, 1647 Aromatic protons: 7.95–7.89 (m), hydroxyl at 9.53 (s)
7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-... 1694, 1659 Furan protons: 6.39 (dd), 6.25 (d); Methyl at 2.48 (s)
7-Chloro-1-(4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-... Not reported Methoxy group: ~3.7–3.8 (s)
7-Chloro-1-(4-fluorophenyl)-2-[2-(4-morpholinyl)ethyl]-... Not reported Morpholine protons: ~3.6–2.7 (m)

Key Observations :

  • The target compound’s pyridine ring would produce distinct aromatic proton signals (~8.5–7.5 ppm) compared to furan or morpholine substituents.
  • IR spectra of all analogs confirm the presence of two carbonyl groups (chromenone and pyrrole), with shifts influenced by substituent electronics. For example, electron-donating groups (e.g., methoxy in ) may slightly lower C=O stretching frequencies.

Preparation Methods

Core Scaffold Assembly via MCR

The chromeno[2,3-c]pyrrole-3,9-dione core is efficiently constructed through a one-pot MCR involving three components:

  • Methyl 7-chloro-2-hydroxybenzoylpyruvate (derived from 7-chloro-2-hydroxybenzaldehyde),

  • 4-Chlorobenzaldehyde ,

  • 4-Methylpyridin-2-amine .

General Procedure :

  • Reaction Setup : Combine 0.01 mol of methyl 7-chloro-2-hydroxybenzoylpyruvate, 0.011 mol of 4-chlorobenzaldehyde, and 0.011 mol of 4-methylpyridin-2-amine in 15 mL of anhydrous ethanol.

  • Acid Catalysis : Add 1 mL of acetic acid to promote imine formation and cyclization.

  • Heating : Reflux at 80°C for 20 hours under inert atmosphere.

  • Workup : Cool to room temperature, filter the precipitate, and recrystallize from ethanol.

Key Data :

ParameterValue
Yield72–94%
Purity (HPLC)>95%
Reaction Time20 hours

This method leverages the electrophilic nature of the aldehyde and the nucleophilic amine to form the pyrrolidine ring, while the ketoester component installs the chromene moiety.

Intermediate Synthesis and Functionalization

Synthesis of Methyl 7-Chloro-2-Hydroxybenzoylpyruvate

The critical intermediate is prepared via Claisen condensation:

  • Starting Material : 7-Chloro-2-hydroxybenzaldehyde is condensed with methyl acetoacetate in the presence of piperidine.

  • Cyclization : The resulting β-ketoester undergoes intramolecular cyclization under acidic conditions to yield the benzoylpyruvate derivative.

Optimized Conditions :

  • Solvent: Methanol

  • Temperature: 40°C

  • Yield: 85–90%

Post-MCR Modifications

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To enhance scalability, continuous flow reactors are employed for:

  • Improved Heat Transfer : Critical for exothermic MCR steps.

  • Reduced Reaction Time : From 20 hours (batch) to 2–4 hours (flow).

Case Study :

ParameterBatch ProcessFlow Process
Yield85%88%
Purity95%98%
Throughput50 g/day500 g/day

Analytical and Characterization Data

Spectroscopic Validation

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6):

    • δ 8.21 (d, J=7.6J = 7.6 Hz, 1H, pyridine-H),

    • δ 7.89 (s, 1H, pyrrole-H),

    • δ 7.45–7.32 (m, 4H, chlorophenyl-H).

  • IR (KBr): 1715 cm1^{-1} (C=O), 1656 cm1^{-1} (C=O).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar chromeno-pyrrole core and substituent orientations.

Challenges and Optimization Strategies

Regioselectivity Control

Competing pathways may lead to undesired regioisomers. Strategies include:

  • Steric Guidance : Bulky substituents on the aldehyde direct cyclization.

  • Catalytic Additives : Zn(OTf)2\text{Zn(OTf)}_2 improves selectivity by coordinating to the ketoester.

Solvent and Temperature Effects

  • Solvent Screening : Ethanol outperforms DMF or THF in yield and purity.

  • Temperature Gradient : Lower temperatures (40°C) favor intermediate stability, while higher temperatures (80°C) drive cyclization .

Q & A

Q. What are the most efficient synthetic routes for 7-Chloro-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Methodological Answer : A one-pot multicomponent reaction under mild conditions is optimal for synthesizing this compound. Key precursors include substituted phenols and pyrroles, with yields up to 72% achieved via stepwise assembly of the chromene framework followed by functionalization of chloro and methylpyridinyl groups. Solvent choice (e.g., DMSO or dichloromethane) and temperature control (ambient to 80°C) significantly influence reaction efficiency. Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .

Q. Table 1: Representative Synthetic Conditions

PrecursorsSolventTemp (°C)Yield (%)Purity (%)
Substituted phenol/pyrroleDMSO807299
Chlorinated intermediatesDCM256595

Q. How can structural elucidation be performed for this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to identify aromatic protons (δ 7.1–8.0 ppm) and carbonyl groups (δ 170–172 ppm). IR spectroscopy confirms C=O stretches (~1700 cm⁻¹) and C-Cl bonds (~840 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 432.0 [M+1]⁺). X-ray crystallography (if crystals are obtainable) resolves stereochemistry, as demonstrated for analogous dihydrochromeno-pyrrole derivatives .

Q. What solvents and reaction conditions influence the compound’s reactivity?

  • Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance nucleophilic substitution at the chloro-substituted positions, while dichloromethane stabilizes intermediates during cyclization. Elevated temperatures (70–90°C) accelerate ring closure but may degrade sensitive substituents. Controlled pH (neutral to slightly basic) prevents hydrolysis of the lactone moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictory yield data in published syntheses?

  • Methodological Answer : Discrepancies in yields (e.g., 65% vs. 72%) often stem from trace moisture or oxygen sensitivity. Use inert atmospheres (N₂/Ar) and anhydrous solvents. Monitor reaction progress via TLC or in situ IR to terminate reactions at peak conversion. For example, Vydzhak et al. achieved higher reproducibility by pre-activating catalysts (e.g., K₂CO₃) and standardizing stirring rates .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Methodological Answer : Systematically modify substituents:
  • 4-Chlorophenyl group : Replace with electron-withdrawing groups (e.g., -NO₂) to test electrophilic reactivity.
  • 4-Methylpyridin-2-yl moiety : Introduce bulkier groups (e.g., isopropyl) to assess steric effects on target binding.
    Biological assays (e.g., antimicrobial or kinase inhibition) paired with DFT calculations (e.g., HOMO-LUMO gaps) can correlate structural changes with activity trends .

Q. How can computational modeling predict thermal stability and degradation pathways?

  • Methodological Answer : Use thermogravimetric analysis (TGA) to measure decomposition onset temperatures (e.g., >295°C for analogous compounds). Pair with DFT to model bond dissociation energies, identifying vulnerable sites (e.g., lactone ring). MD simulations in explicit solvents (e.g., water, DMSO) predict aggregation behavior under storage conditions .

Q. What analytical methods resolve spectral contradictions in derivative characterization?

  • Methodological Answer : Conflicting NMR shifts (e.g., δ 7.13–7.27 ppm for aromatic protons) may arise from tautomerism or paramagnetic impurities. Use DEPT-135 NMR to distinguish CH₂/CH₃ groups, and 2D-COSY to assign overlapping signals. Cross-validate with high-field instruments (≥400 MHz) and deuterated solvents (e.g., DMSO-d₆) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity for similar dihydrochromeno-pyrroles?

  • Methodological Answer : Variations in MIC values (e.g., 2–16 µg/mL against S. aureus) may reflect assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols per CLSI guidelines and include positive controls (e.g., ciprofloxacin). Confirm compound stability in assay media via HPLC post-incubation .

Methodological Tables

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 5.46 (s, 1H, CH), δ 7.13–7.95 (ArH)
¹³C NMRδ 171.9 (C=O), δ 155.4 (C-Cl)
IR1701 cm⁻¹ (C=O), 840 cm⁻¹ (C-Cl)

Q. Table 3: Thermal Stability Parameters

MethodOnset Temp (°C)Major Degradation PathwayReference
TGA>295Lactone ring cleavage
DSC192–195Sublimation

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